molecular formula C28H29FN6O5S2 B2430586 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309968-42-1

4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2430586
CAS No.: 309968-42-1
M. Wt: 612.7
InChI Key: UJXGOMYFVXIMEB-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H29FN6O5S2 and its molecular weight is 612.7. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN6O5S2/c1-4-40-23-13-11-22(12-14-23)35-25(17-30-27(37)19-5-15-24(16-6-19)42(38,39)34(2)3)32-33-28(35)41-18-26(36)31-21-9-7-20(29)8-10-21/h5-16H,4,17-18H2,1-3H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXGOMYFVXIMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide has emerged as a significant subject of study due to its potential biological activities. This article aims to explore its biological mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C23H26N4O5S\text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}_{5}\text{S}

This structure includes functional groups such as the dimethylsulfamoyl and ethoxyphenyl moieties, which enhance its solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Modulation of Signal Transduction : It may alter cellular signaling pathways, leading to changes in cellular responses.

Biological Activity

Research indicates that 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates significant anticancer properties. For instance, it has been tested against various cancer cell lines and exhibited potent inhibitory effects on tumor growth. In particular, it has shown efficacy in models of gastric carcinoma, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's ability to inhibit enzymes related to inflammatory processes suggests its potential use in treating inflammatory diseases. Research indicates that it may modulate cytokine production and reduce inflammation markers in vitro .

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms .

Data Tables

Biological Activity Effect Cell Line/Model Reference
AnticancerInhibitoryGastric carcinoma
Anti-inflammatoryModulationInflammatory models
AntimicrobialPotentialVarious pathogens

Case Study 1: Anticancer Efficacy

In a study involving gastric carcinoma xenografts, the compound was administered orally, resulting in complete tumor stasis. This highlights its potential for further development as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests a promising role for the compound in managing inflammatory conditions .

Scientific Research Applications

The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications, mechanisms of action, and relevant case studies, supported by comprehensive data and insights from verified sources.

Medicinal Chemistry

Pharmacological Activity : The compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it suitable for developing therapies against various diseases, including cancer and inflammatory disorders. The dimethylsulfamoyl group enhances solubility and bioavailability, while the ethoxyphenyl moiety improves binding affinity to enzymes or receptors involved in disease pathways.

Antimicrobial Studies

Recent studies have evaluated the antimicrobial properties of related compounds within the same structural family. For instance, derivatives of similar triazole compounds have shown promising antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus . This suggests that 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide may exhibit comparable antimicrobial effects.

Materials Science

The compound is also being explored for its applications in materials science. Its unique chemical properties can be harnessed in the development of advanced materials, including polymers and coatings that require specific functional characteristics such as durability or biocompatibility.

Case Study 1: Anticancer Activity

A study examining similar triazole compounds demonstrated significant anticancer effects through targeted enzyme inhibition pathways. The results indicated that modifications in the triazole ring could enhance cytotoxicity against specific cancer cell lines .

Case Study 2: Antimicrobial Screening

Research on related compounds revealed effective antimicrobial properties against common pathogens. These findings suggest that the compound's structural analogs could be developed into potent antimicrobial agents .

Preparation Methods

Triazole Core Synthesis

The 1,2,4-triazole ring is typically constructed via cyclocondensation reactions. A common method involves the reaction of thiosemicarbazides with carboxylic acid derivatives under basic conditions. For this compound, 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol serves as the foundational intermediate. This is achieved by cyclizing 1-(4-ethoxyphenyl)thiosemicarbazide with acetic anhydride in dimethylformamide (DMF) at 80–100°C for 6–8 hours. The thiol group at position 5 of the triazole is critical for subsequent thioether formation.

Functionalization of the Benzamide Moiety

Sulfamoyl Group Installation

The 4-(N,N-dimethylsulfamoyl)benzoic acid precursor is synthesized by treating 4-chlorosulfonylbenzoic acid with dimethylamine in dichloromethane (DCM) at 0–5°C. The resultant sulfonamide is isolated via filtration and recrystallized from ethanol, yielding a white crystalline solid (mp 142–144°C).

Amide Coupling Reaction

The final benzamide linkage is formed using carbodiimide-mediated coupling. 4-(N,N-dimethylsulfamoyl)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, then reacted with the triazole-methylamine intermediate (4-(4-ethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methanamine . The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup and purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7).

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

  • Triazole cyclization : Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) enhance reaction rates compared to tetrahydrofuran (THF). Elevated temperatures (90–120°C) improve yields but risk decomposition beyond 130°C.
  • Thioether formation : Acetonitrile outperforms DCM due to better solubility of intermediates. Yields drop by ~15% in toluene due to poor nucleophile solvation.

Catalytic and Stoichiometric Considerations

  • Palladium catalysts : For hydrogenation steps in precursor synthesis (e.g., nitro group reduction), 10% Pd/C in methanol under H₂ gas (1 atm) achieves >95% conversion.
  • Base selection : K₂CO₃ is preferred over NaOH for thioether synthesis to minimize ester hydrolysis byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the ethoxyphenyl –OCH₂CH₃ triplet at δ 1.35 ppm and the sulfamoyl –N(CH₃)₂ singlet at δ 2.85 ppm.
  • LC-MS : Molecular ion peak at m/z 639.2 [M+H]⁺ confirms the target molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35, 1.0 mL/min) shows ≥98% purity at 254 nm. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers may form during cyclization. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this by favoring kinetic control.

Thioether Oxidation

The thioether group is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer in the final formulation prevents sulfoxide formation.

Applications and Derivative Synthesis

This compound serves as a lead structure for kinase inhibitors, with modifications explored at the triazole and sulfamoyl groups. For instance, replacing the ethoxyphenyl with a pyridinyl moiety enhances solubility while maintaining potency.

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves sequential functionalization of the triazole core. Critical steps include:

  • Triazole Formation : Cyclization of thiosemicarbazide derivatives under reflux with glacial acetic acid, as described for analogous triazole systems .
  • Sulfanyl Acetamide Coupling : Reaction of 2-((4-fluorophenyl)amino)-2-oxoethyl thiol with the triazole intermediate, requiring anhydrous conditions to prevent hydrolysis .
  • Benzamide Incorporation : Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach the 4-(N,N-dimethylsulfamoyl)benzamide moiety, ensuring high yields through controlled pH and temperature .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is critical to isolate the pure product .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity, with distinct shifts for the dimethylsulfamoyl group (δ ~2.8 ppm for CH₃) and fluorophenyl protons (δ ~7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) with <2 ppm error .
  • X-Ray Crystallography : Resolves conformational details of the triazole-thioether linkage and benzamide orientation, as demonstrated for structurally similar triazole derivatives .
  • FT-IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .

Advanced: How can computational modeling guide the understanding of its molecular interactions?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, particularly for the sulfamoyl and fluorophenyl groups .
  • Molecular Docking : Simulates binding to biological targets (e.g., enzymes or receptors) by analyzing hydrophobic pockets and hydrogen-bonding interactions involving the triazole and benzamide moieties .
  • MD Simulations : Evaluates stability in solvated environments, identifying potential aggregation issues or conformational flexibility in the sulfanyl acetamide chain .

Advanced: What strategies address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Sonication-Assisted Dispersion : Ultrasonicate the compound in PBS buffer (pH 7.4) to disrupt crystalline aggregates .
  • Prodrug Derivatization : Introduce phosphate or PEG groups at the ethoxyphenyl moiety to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Advanced: How to resolve contradictions between theoretical predictions and experimental bioactivity data?

  • Experimental Validation : Replicate assays under standardized conditions (e.g., ATP levels in cell viability assays) to rule out false negatives/positives .
  • SAR Analysis : Systematically modify substituents (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) to isolate variables affecting activity .
  • Free-Energy Perturbation (FEP) : Refine computational models by comparing predicted vs. observed binding affinities, adjusting force field parameters for sulfamoyl groups .

Advanced: What is the impact of substituent variation on biological activity?

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce membrane permeability compared to bulkier halogens .
  • Triazole Core Modifications : Replacing sulfur with oxygen in the thioether linkage decreases π-stacking interactions with aromatic residues in target proteins .
  • Sulfamoyl Group Optimization : N,N-dimethyl substitution balances solubility and target engagement, whereas bulkier groups (e.g., N,N-diethyl) hinder binding pocket access .

Advanced: How to design robust structure-activity relationship (SAR) studies for this compound?

  • Fragment-Based Screening : Test truncated analogs (e.g., triazole-only or benzamide-only fragments) to identify pharmacophoric elements .
  • Dose-Response Profiling : Use IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity, correlating with substituent electronic properties (Hammett σ values) .
  • Covalent Binding Assessment : Introduce electrophilic warheads (e.g., acrylamides) at the methylene bridge to evaluate irreversible target modification .

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